1-(4-ethoxyphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
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Description
1-(4-ethoxyphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a useful research compound. Its molecular formula is C19H20N2O4S and its molecular weight is 372.44. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
Research on imidazole derivatives, such as those synthesized using microwave irradiation, has demonstrated their effectiveness as corrosion inhibitors. These compounds, including 4-(4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl)phenol and others, have shown significant corrosion inhibition efficiency, sometimes up to 96%, by following the Langmuir adsorption model indicating a mixed type of adsorption (physisorption and chemisorption) on metal surfaces (Prashanth et al., 2021).
Photochromic and Magnetic Materials
Compounds based on bisthienylethenes, such as those containing N,O-donor binding sites, have been synthesized and characterized for their distinct distortion in coordination geometry, demonstrating photochromic behavior and slow magnetic relaxation. This showcases their potential in creating multifunctional materials with both photochromic and magnetic properties (Cao et al., 2015).
Inhibition of Dopamine Beta-Hydroxylase
Thienylalkylimidazole derivatives have been identified as potent competitive inhibitors of dopamine beta-hydroxylase, suggesting their potential use in modifying neurotransmitter levels, which could have implications for treating conditions like hypertension (McCarthy et al., 1990).
Optoelectronic Applications
Research into 1,3-diarylated imidazo[1,5-a]pyridine derivatives has revealed compounds with remarkable Stokes' shift range and tunable quantum yields. These properties are crucial for the development of luminescent materials, suggesting applications in low-cost emitters for optoelectronic devices (Volpi et al., 2017).
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-5,5-dioxo-1-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-2-25-16-10-8-15(9-11-16)21-18-13-26(23,24)12-17(18)20(19(21)22)14-6-4-3-5-7-14/h3-11,17-18H,2,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHRUBJUPHRHFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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